1,2-Dibromooctane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromooctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Br2/c1-2-3-4-5-6-8(10)7-9/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJLJKYBNCPTQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CBr)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10283867 | |
| Record name | 1,2-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6269-92-7 | |
| Record name | 1,2-Dibromooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6269-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 33886 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006269927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dibromooctane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33886 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Dibromooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10283867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1,2 Dibromooctane
Advanced Reaction Pathways and Synthetic Utility of 1,2-Dibromooctane
Role as a Key Synthetic Intermediate in Organic Synthesis
Utility in Carbon-Carbon Bond Forming Reactions (e.g., Cross-Coupling or Alkylation Approaches)
The chemical compound this compound, a vicinal dibromide, possesses two bromine atoms on adjacent carbon atoms, which can serve as reactive sites for various synthetic transformations aimed at forming new carbon-carbon bonds. While direct applications of this compound as a substrate in prominent cross-coupling reactions like Suzuki or Negishi are not extensively detailed in the provided literature snippets, its structure suggests potential indirect utility through the formation of unsaturated intermediates.
Potential in Cross-Coupling Reactions via Intermediates
Cross-coupling reactions are pivotal in modern organic synthesis for constructing carbon-carbon bonds, typically involving the union of an organometallic nucleophile with an organic electrophile, often an organohalide, catalyzed by transition metals like palladium or nickel. lnu.edu.cnwikipedia.org The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. lnu.edu.cntestbook.com
Vicinal dibromides, including this compound, are known to undergo dehydrobromination reactions in the presence of strong bases, leading to the formation of unsaturated species such as alkynes or dienes. smolecule.comyoutube.com For instance, a double dehydrobromination can yield an alkyne. youtube.com These resulting unsaturated hydrocarbons are valuable substrates for C-C bond-forming reactions.
Formation of Alkynes for Sonogashira Coupling: this compound can potentially be converted to an octyne through a double dehydrobromination. This process typically requires a strong base (e.g., potassium tert-butoxide, KOtBu) and elevated temperatures. smolecule.comyoutube.com The resulting octyne can then participate in Sonogashira coupling reactions. This palladium-catalyzed reaction couples terminal alkynes with aryl or vinyl halides, forming a new C-C bond. wikipedia.orgorganic-chemistry.org The general conditions for Sonogashira coupling involve a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), an amine base (e.g., triethylamine), and an aryl or vinyl halide in a suitable solvent. wikipedia.orgorganic-chemistry.org
A hypothetical two-step process could involve:
Dehydrobromination of this compound: Treatment with a strong base like KOtBu in a solvent such as DMSO or THF at elevated temperatures could yield a mixture of octyne isomers.
Sonogashira Coupling: The isolated octyne could then be reacted with an aryl halide in the presence of a Pd catalyst, CuI, and an amine base to form a substituted alkyne, thereby creating a new carbon-carbon bond.
Formation of Dienes for Suzuki Coupling: Alternatively, under different dehydrobromination conditions or through other transformations, this compound could potentially lead to diene intermediates. These dienes, or derivatives thereof (e.g., vinyl halides), could then be utilized in Suzuki-Miyaura coupling reactions. This palladium-catalyzed reaction couples organoboranes (like boronic acids or esters) with organic halides or pseudohalides under basic conditions to form C-C bonds. testbook.comwikipedia.orglibretexts.org While direct coupling of alkyl bromides in Suzuki reactions has seen advancements, libretexts.org the utility of this compound in this context would depend on selective activation and the availability of suitable organoboron coupling partners.
Potential in Alkylation Approaches
Alkylation reactions involve the addition of an alkyl group to a molecule. While this compound, with its two electrophilic bromine atoms, could theoretically act as a difunctional alkylating agent, reacting with nucleophiles to form new C-C bonds, the provided literature does not detail specific research findings or data tables for this compound in this capacity for C-C bond formation. General alkylation strategies are well-established, cambridge.orgscielo.org.bo but the specific application of this compound in forming C-C bonds via alkylation remains less documented in the search results.
Data Table: Hypothetical Two-Step C-C Bond Formation via Alkyne Intermediate
Given the limited direct literature on this compound's direct participation in cross-coupling, the following table illustrates a hypothetical pathway based on the known reactivity of vicinal dibromides to form alkynes, which are then utilized in Sonogashira coupling.
| Reaction Step | Starting Material / Reagent | Conditions | Intermediate Product | Yield (Illustrative) | Subsequent Reaction | Subsequent Conditions | Final Product (C-C Bond Formed) |
| 1. Dehydrobromination | This compound | Strong base (e.g., KOtBu), Heat, Solvent (e.g., DMSO) smolecule.comyoutube.com | Octyne (mixture of isomers) | ~70% (for dehydrobromination step) smolecule.com | Sonogashira Coupling | Pd catalyst, CuI, amine base, Aryl Halide wikipedia.orgorganic-chemistry.org | Aryl-substituted Octyne |
Compound List
this compound
Octyne (mixture of isomers)
Potassium tert-butoxide (KOtBu)
Dimethyl sulfoxide (B87167) (DMSO)
Palladium catalyst (e.g., Pd(PPh₃)₄)
Copper(I) iodide (CuI)
Amine base (e.g., triethylamine)
Aryl halide
Aryl-substituted Octyne
Advanced Spectroscopic and Analytical Characterization in 1,2 Dibromooctane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone in organic chemistry for determining molecular structure. It probes the magnetic properties of atomic nuclei, providing information about the chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their relative abundance (through integration), and their neighboring proton environments (through spin-spin coupling). For 1,2-Dibromooctane (C₈H₁₆Br₂), the ¹H NMR spectrum would reveal distinct signals corresponding to the different proton environments. The protons on the carbons bearing the bromine atoms (C1 and C2) are expected to be deshielded due to the electronegativity of bromine, appearing at higher chemical shift values. Protons on carbons further away from the bromine atoms will resonate at lower chemical shifts, typical of aliphatic protons.
A typical ¹H NMR spectrum for a vicinal dibromoalkane like this compound would show:
While specific data for this compound is not directly available in the provided search results, analogous compounds like 1,2-dibromobutane (B1584511) show complex multiplets in the region of 3.5-4.2 ppm for the protons adjacent to bromine chemicalbook.com. Protons on carbons further away from the halogens typically appear in the 1.2-2.2 ppm range chemicalbook.comchemistryconnected.com.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon environment in this compound will give rise to a distinct signal. The chemical shifts are highly sensitive to the electronic environment, particularly the presence of electronegative substituents like bromine.
The carbon atoms directly bonded to bromine (C1 and C2) are expected to resonate at significantly lower field (higher ppm values) compared to typical aliphatic carbons due to the deshielding effect of bromine oregonstate.edulibretexts.org. The other carbon atoms (C3 through C8) will display chemical shifts characteristic of their respective aliphatic environments.
Based on general trends for alkyl halides, the carbons bearing bromine atoms (C1 and C2) in this compound would likely appear in the range of 40-60 ppm chemistryconnected.comoregonstate.edu. The terminal methyl carbon (C8) would appear around 10-15 ppm, and the methylene carbons (C3-C7) would fall within the 15-30 ppm range, with slight variations depending on their proximity to the bromine atoms chemistryconnected.comoregonstate.edulibretexts.org. For example, 1,2-dibromoethane, a simpler analogue, shows a single ¹³C NMR signal around 30 ppm due to symmetry docbrown.info. However, in 1,1-dibromoethane, the two carbons are inequivalent, leading to two distinct signals docbrown.info. For this compound, we would expect at least two signals for the brominated carbons and multiple signals for the remaining seven carbons, depending on their exact chemical environments.
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Multi-dimensional NMR techniques are crucial for unambiguously assigning signals and confirming connectivity, especially in more complex molecules or when ¹D spectra are ambiguous.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques, namely FTIR and Raman spectroscopy, provide information about the functional groups present in a molecule by detecting characteristic vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing specific bonds to vibrate. Different functional groups absorb IR radiation at characteristic frequencies (wavenumbers). For alkyl halides, the C-X (carbon-halogen) stretching vibrations are key indicators.
In this compound, FTIR would be expected to show:
Raman Spectroscopy
Raman spectroscopy, like FTIR, probes molecular vibrations but through inelastic scattering of light. It is often complementary to FTIR, as some vibrations that are weak or absent in FTIR may be strong in Raman spectra, and vice versa, due to differences in polarizability changes during vibration.
For this compound, Raman spectroscopy would be expected to show:
Mass Spectrometry (MS) Techniques for Molecular Weight and Purity Assessment
Mass spectrometry is a powerful analytical tool that provides information about the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, various ionization techniques are utilized to generate and analyze these ions.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact (EI) is a widely used ionization technique for volatile and semi-volatile organic compounds like this compound. In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern for the molecular ion and fragment ions containing bromine. The molecular ion cluster for C8H16Br2 is observed at m/z values corresponding to the isotopes of bromine (79Br and 81Br). Specifically, the molecular ion cluster is expected around m/z 270, 272, and 274, with relative intensities reflecting the natural abundance of these isotopes (approximately 1:2:1) adelaide.edu.au.
EI-MS also provides valuable information through fragmentation patterns, which arise from the breaking of chemical bonds within the molecule. Common fragmentation pathways for this compound include the loss of a bromine radical (Br•), leading to ions at m/z values lower than the molecular ion. For instance, fragments corresponding to [M-Br]+ are observed. Further fragmentation can involve the loss of HBr or alkyl chains, yielding smaller characteristic ions. For example, fragments at m/z 191, 149, 135, and 111 have been reported, often corresponding to [M-Br]+, [M-C3H7Br]+, [M-C4H9Br]+, and [M-Br-HBr]+ respectively whiterose.ac.ukniscpr.res.in. The relative intensities of these fragments can help confirm the proposed structure and assess purity by identifying unexpected fragment ions indicative of impurities.
Table 3.3.1.1: Key EI-MS Fragments of this compound
| m/z | Assignment / Fragmentation Pathway | Relative Intensity (%) | Source |
| 274 | [M]+ (81Br81Br) | ~1 | adelaide.edu.au |
| 272 | [M]+ (79Br81Br) | ~2 | adelaide.edu.au |
| 270 | [M]+ (79Br79Br) | ~1 | adelaide.edu.au |
| 193 | [M-Br]+ (79Br) | ~10-11 | whiterose.ac.ukniscpr.res.in |
| 191 | [M-Br]+ (81Br) | ~10-11 | whiterose.ac.ukniscpr.res.in |
| 111 | [M-Br-HBr]+ | ~33-90 | whiterose.ac.ukniscpr.res.in |
| 69 | [C5H9]+ (alkyl fragment) | ~100 | whiterose.ac.uk |
Note: Relative intensities can vary based on instrument calibration and sample purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis and Purity
GC-MS is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the identification capabilities of Mass Spectrometry. This makes it an indispensable tool for analyzing complex reaction mixtures, identifying individual components, and assessing their purity. In the context of this compound synthesis or reactions involving it, GC-MS allows for the separation of the target compound from starting materials, byproducts, and solvents based on their volatility and interaction with the GC column.
After separation by GC, each eluting compound is introduced into the mass spectrometer, where it is ionized (typically by EI) and detected. The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries or known standards for identification. For this compound, GC-MS analysis can confirm its presence and provide fragmentation data consistent with its structure whiterose.ac.uktennessee.edu. Furthermore, the peak area obtained from the GC chromatogram, when coupled with MS detection, can be used to quantify the relative abundance of this compound in a mixture, thereby serving as a measure of product purity whiterose.ac.uk. For instance, a purity of 98% for this compound has been reported based on GC-MS analysis whiterose.ac.uk.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Verification
Electrospray Ionization (ESI) is a soft ionization technique typically used for larger, polar, or thermally labile molecules. It generates ions by spraying a solution of the analyte through a charged capillary at high voltage, leading to the formation of charged droplets that evaporate to produce gas-phase ions, often in the form of protonated ([M+H]+) or deprotonated ([M-H]-) species, or adducts with cations like sodium or potassium.
While EI-MS and GC-MS are the primary techniques for characterizing volatile compounds like this compound, ESI-MS could theoretically be employed for molecular ion verification, particularly if this compound were part of a more complex mixture or if specific ionization conditions were optimized. However, direct reports detailing the specific application of ESI-MS for the routine characterization or molecular ion verification of this compound are not prominent in the reviewed literature. Its utility for such a relatively small, non-polar molecule would likely be limited compared to EI-MS, unless specific derivatization or adduct formation strategies were employed to enhance its ionization efficiency in the ESI source.
Chromatographic Separation and Quantitative Analysis
Chromatographic techniques are essential for separating mixtures into their individual components, enabling both qualitative identification and quantitative determination.
Gas Chromatography (GC) for Reaction Monitoring and Product Quantification
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It separates components of a mixture based on their differential partitioning between a stationary phase (typically a liquid coated on the inner wall of a capillary column) and a mobile phase (an inert gas, such as helium or nitrogen). For this compound, GC is invaluable for monitoring the progress of synthetic reactions and quantifying the amount of product formed.
By injecting aliquots of a reaction mixture into a GC system, researchers can track the disappearance of starting materials and the appearance of products, including this compound, over time whiterose.ac.uktennessee.edu. The retention time of this compound on a specific GC column (e.g., SE54) serves as an identifying characteristic, especially when compared to authentic standards. For quantitative analysis, GC is typically coupled with a detector such as a Flame Ionization Detector (FID) or Mass Spectrometer (MS). The area under the chromatographic peak corresponding to this compound is directly proportional to its concentration in the sample. This allows for precise quantification of reaction yields and assessment of product purity, with peak area percentages often used to represent purity levels whiterose.ac.uk. The thermal stability of this compound at typical GC operating temperatures (up to 120°C) further supports its suitability for this technique whiterose.ac.uk.
Thin-Layer Chromatography (TLC) and Column Chromatography for Reaction Progress and Purification
Chromatographic techniques are indispensable tools for monitoring the progress of chemical reactions and purifying synthesized compounds. Thin-layer chromatography (TLC) is a rapid and cost-effective method for assessing reaction completion and identifying the presence of starting materials, intermediates, and products. It operates on the principle of differential partitioning between a stationary phase (typically silica (B1680970) gel or alumina) and a mobile phase (a solvent system). The retention factor (Rf) value, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for a compound under specific conditions ualberta.calibretexts.org. While specific Rf values for this compound are not universally published, TLC is generally used to determine suitable solvent systems for column chromatography. A typical solvent system might involve a mixture of non-polar and polar solvents, with the optimal ratio determined experimentally to achieve an Rf value between 0.3 and 0.7 for good separation ualberta.calibretexts.orgscienceinschool.org.
Column chromatography, often guided by TLC results, is a more robust technique for purifying larger quantities of compounds. It involves passing a solution of the mixture through a column packed with a stationary phase. The mobile phase (eluent) carries the compounds down the column, with separation occurring based on their differing affinities for the stationary and mobile phases orgchemboulder.comsilicycle.com. For this compound, silica gel is a common stationary phase, and solvent systems similar to those found effective in TLC are employed, often with a gradient elution of increasing polarity to elute compounds in order of increasing polarity silicycle.comrsc.org. For instance, a solvent system of hexane (B92381) and ethyl acetate (B1210297) in varying ratios has been used for purifying related dibromoalkane derivatives rsc.org.
Other Advanced Analytical Techniques Applicable to Dibromides
Beyond basic chromatography, several advanced techniques provide deeper insights into the structural and thermal properties of this compound.
X-ray Diffraction (XRD) for Crystalline Derivatives and Solid-State Analysis
Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA)) for Thermal Behavior Studies
Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature or time under controlled atmospheric conditions srainstruments.fralfa-chemistry.comnasa.gov. It is crucial for assessing the thermal stability and decomposition behavior of a compound. For this compound, TGA can reveal the temperature at which it begins to decompose and the nature of the decomposition process. While specific TGA data for this compound is not extensively detailed in the provided search results, TGA is a standard method for characterizing the thermal properties of organic compounds, including their decomposition onset temperatures and thermal stability profiles srainstruments.fralfa-chemistry.comnasa.govmdpi.comrsc.org. Studies on similar organic compounds show that TGA can identify distinct decomposition steps, providing information about the thermal integrity of the material mdpi.com.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Structure
UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet, visible, and near-infrared regions of the electromagnetic spectrum uni-muenchen.deuzh.ch. For saturated hydrocarbons like octane (B31449) derivatives, absorption in the standard UV-Vis range is typically minimal, as it requires energy to excite electrons to higher energy levels, which are usually found at much lower (vacuum UV) wavelengths for such molecules uni-muenchen.deuzh.ch. However, UV-Vis spectroscopy can be sensitive to impurities, conjugation, or specific functional groups. In some research contexts, compounds like 1,8-dibromooctane (B1199895) have been used as additives in polymer solar cells, where their presence and interaction with other components can influence the absorption properties of the active layer rsc.org. Studies on metal complexes involving dibromoalkanes have reported UV-Vis absorption bands in the range of 245–300 nm, attributed to electronic transitions within the complex lookchem.comlookchem.com. For this compound itself, any observed absorption would likely be due to subtle electronic transitions or potential impurities, providing limited information about its fundamental electronic structure in the typical UV-Vis range.
Theoretical and Computational Chemistry Studies of 1,2 Dibromooctane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are indispensable tools for elucidating the fundamental electronic properties and reactivity patterns of molecules like 1,2-dibromooctane. These methods, rooted in quantum mechanics, provide detailed insights into electron distribution, bonding, and energy levels.
Density Functional Theory (DFT) for Geometry Optimization, Electronic Properties, and Spectroscopic Predictionsmit.edunih.govkoreascience.kr
Density Functional Theory (DFT) is a widely utilized quantum chemical method for determining molecular geometries, electronic properties, and predicting spectroscopic data nih.govkoreascience.krntnu.no. DFT calculations focus on the electron density of a system, offering a computationally efficient approach to approximating the electronic structure of molecules. For this compound, DFT can be employed to optimize its molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles ntnu.noarxiv.org. These optimized structures serve as the basis for calculating various electronic properties, such as the highest occupied molecular orbital-lowest unoccupied molecular orbital (HOMO-LUMO) gap, dipole moment, and charge distribution. The HOMO-LUMO gap, for instance, is a critical indicator of a molecule's electronic excitation potential and reactivity nih.gov. DFT calculations can also predict spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data for validation nih.govgaussian.com. The choice of exchange-correlation functional within DFT can significantly influence the accuracy of these predictions, necessitating careful selection based on the specific molecular system and properties of interest koreascience.kr.
Ab Initio Methods for High-Level Electronic Structure Determinationacs.orgnii.ac.jpmdpi.comaps.org
Ab initio methods, such as Hartree-Fock and post-Hartree-Fock techniques (e.g., MP2, CCSD), offer a more rigorous approach to electronic structure determination by solving the Schrödinger equation without empirical parameters, relying solely on fundamental physical principles ntnu.nonii.ac.jpmdpi.comaps.org. These methods can provide highly accurate descriptions of molecular properties, including electronic energies, wavefunctions, and spectroscopic constants, especially for smaller systems or specific regions of a potential energy surface mdpi.com. While computationally more demanding than DFT, ab initio methods are crucial for benchmarking DFT results and for obtaining high-level electronic structure data where extreme accuracy is required ntnu.noaps.org. For this compound, ab initio calculations could provide a more precise determination of its electronic configuration, orbital energies, and the nature of bonding, particularly concerning the influence of the bromine atoms.
Molecular Orbital Theory Applicationssolubilityofthings.comscribd.comallen.in
Molecular Orbital (MO) theory provides a framework for understanding chemical bonding by describing electrons as delocalized over the entire molecule in molecular orbitals solubilityofthings.comallen.in. This theory explains the formation of bonding and antibonding orbitals from the combination of atomic orbitals solubilityofthings.comscribd.com. For this compound, MO theory can be used to visualize and analyze the frontier molecular orbitals (HOMO and LUMO), which are key to understanding its reactivity, particularly in reactions involving electron transfer or electrophilic/nucleophilic attack nih.govsolubilityofthings.com. The energy and spatial distribution of these orbitals dictate how the molecule interacts with other chemical species. For instance, the Natural Bond Orbital (NBO) analysis, often derived from MO calculations, can quantify stereoelectronic effects that influence conformational preferences, as seen in analogous dihaloalkanes ic.ac.uk.
Conformational Analysis and Energy Landscapes
The flexible nature of the alkyl chain in this compound leads to the existence of multiple conformational isomers, arising from rotation around single bonds auremn.org.bryoutube.comorgosolver.com. Conformational analysis, often performed using computational methods, aims to identify these stable arrangements and their relative energy differences. By scanning dihedral angles, computational chemists can map out the potential energy surface (PES) of the molecule, revealing energy minima corresponding to stable conformers and transition states connecting them auremn.org.bryoutube.com. For this compound, this would involve analyzing the rotations around the C1-C2, C2-C3, and subsequent C-C bonds of the octane (B31449) chain. The presence of the two bromine atoms at the 1 and 2 positions introduces specific steric and electronic interactions that influence the preferred conformations. For example, in similar vicinal dihalides, gauche conformations can be stabilized by stereoelectronic effects, while anti-periplanar conformations might be favored due to reduced steric hindrance ic.ac.uk. Understanding the energy landscape helps predict the most populated conformers at a given temperature and their thermodynamic stability.
Mechanistic Insights through Computational Modeling of Reactions
Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound acs.orgmdpi.comnumberanalytics.com. By simulating reaction pathways, computational chemists can identify transition states, calculate activation energies, and determine the sequence of elementary steps leading to product formation acs.orgmdpi.comnumberanalytics.com. For this compound, this could include studying its behavior in nucleophilic substitution reactions (e.g., SN1, SN2) or elimination reactions (e.g., E1, E2), where the bromine atoms act as leaving groups. Computational methods can predict whether a reaction proceeds via a concerted mechanism or through carbocation intermediates, and can quantify the energy barriers associated with each step numberanalytics.com. For instance, modeling the addition of electrophiles to molecules with similar structures can reveal transition state geometries and activation energies, providing a detailed mechanistic picture numberanalytics.com. The use of ab initio molecular dynamics (AIMD) or reactive force fields can even allow for the simulation of reactions from first principles, potentially discovering reaction pathways not observed experimentally mit.eduacs.org.
Comparative Theoretical Studies with Homologous Dihalides and Substituted Analogues
Comparative theoretical studies are essential for understanding how structural modifications influence the properties and reactivity of this compound. By comparing its calculated properties with those of homologous dihalides (e.g., 1,3-dibromooctane, 1,4-dibromooctane, or shorter dibromoalkanes like 1,2-dibromobutane) or analogues with different halogens (e.g., 1,2-dichlorooctane) or other substituents, researchers can identify structure-property relationships science.govresearchgate.net. For example, theoretical studies might investigate how the position of the bromine atoms along the octane chain affects bond strengths, charge distribution, or conformational preferences. Similarly, comparing dibromooctanes with dichlorooctanes could reveal trends in reactivity or electronic properties related to electronegativity and atomic size. Such comparisons, often employing DFT or ab initio methods, help in rationalizing experimental observations and predicting the behavior of related compounds koreascience.krarxiv.orgresearchgate.net.
Future Directions and Emerging Research Avenues for 1,2 Dibromooctane Chemistry
Development of Novel Catalytic Systems for Synthesis and Transformations
Future research in the synthesis and transformation of 1,2-dibromooctane is likely to focus on the development of highly efficient and selective catalytic systems. While traditional methods for synthesizing vicinal dibromides often involve the addition of bromine to alkenes tandfonline.com, newer approaches aim for greener and more controlled processes.
One significant area of development is the use of novel catalysts for the stereoselective debromination of vicinal dibromides to form (E)-alkenes. Ionic liquids, such as 1-methyl-3-pentylimidazolium fluoroborate ([pmIm]BF4), have shown promise as efficient catalysts and solvents for this transformation, offering a green protocol that avoids conventional reducing agents and can be recycled organic-chemistry.org. Similarly, dichloroindium hydride (Cl2InH), generated in situ from indium(III) chloride and sodium borohydride, has been demonstrated as a convenient reagent for the stereoselective reduction of vic-dibromides to (E)-alkenes, providing high yields under mild conditions organic-chemistry.org.
Furthermore, the field of photocatalysis, particularly dual catalysis, is opening new avenues for transformations. For instance, combining photoredox catalysis with other catalytic modes can enable novel reactions, such as the reductive dehalogenation of vicinal dibromides acs.org. The exploration of organocatalysis and transition metal catalysis for specific functionalizations of this compound, such as regioselective or stereoselective coupling reactions, also represents a promising direction.
Exploration of Asymmetric Syntheses Involving this compound Precursors
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry. While direct asymmetric syntheses involving this compound as a starting material are less commonly reported compared to other functionalized molecules, future research can explore its potential as a precursor in enantioselective transformations.
Strategies could involve developing chiral catalysts or auxiliaries that can selectively functionalize one of the bromine atoms or the adjacent carbons, leading to chiral vicinal dibromoalkanes or derivatives thereof. For example, research into catalytic asymmetric dihalogenation of alkenes, though still an emerging area, highlights the potential for creating enantioenriched vicinal dihalides nih.gov. If such methodologies can be applied to octene to selectively produce chiral this compound, it would open doors for its use in asymmetric synthesis.
Moreover, the development of chiral catalysts for reactions that transform this compound into chiral products, such as through enantioselective substitution or elimination reactions, remains an open field. The general principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are well-established and could be adapted for specific applications involving dibromoalkanes numberanalytics.comuniurb.itchiralpedia.comnih.govwikipedia.org.
Integration into Advanced Materials Science Research
Dibromoalkanes, in general, serve as valuable building blocks in materials science, particularly in the synthesis of polymers and supramolecular structures. While 1,8-dibromooctane (B1199895) has seen established use in these areas, for instance, as a component in the synthesis of organic photovoltaics (OPVs) fishersci.comottokemi.comthermofisher.com and in the creation of covalent organic frameworks (COFs) researchgate.net, the potential of this compound in similar applications warrants further investigation.
The vicinal nature of the bromine atoms in this compound offers different reactivity profiles compared to terminal dibromoalkanes like 1,8-dibromooctane. This could lead to distinct polymer architectures or supramolecular assemblies. Research could focus on utilizing this compound in polycondensation reactions to form novel polymers, such as polyethers or polyamines, potentially exhibiting unique thermal, mechanical, or electronic properties researchgate.netwikipedia.orgsemanticscholar.org. The synthesis of polymers using dibromoalkanes and sodium sulfide, for example, has been reported for various chain lengths researchgate.net.
The specific arrangement of bromine atoms in this compound might also lend itself to the creation of specific cross-linked structures or functionalized materials. Exploring its use as a monomer or cross-linking agent in the synthesis of dendrimers or other complex macromolecular architectures could be a fruitful avenue nzdr.ru.
Interdisciplinary Research Applications in Chemical Biology or Green Chemistry
The application of this compound in interdisciplinary fields like chemical biology and green chemistry presents exciting future prospects.
In green chemistry, the development of more sustainable synthesis and transformation methods for this compound is crucial. This includes exploring catalytic debromination reactions that are atom-economical and minimize waste, such as those employing ionic liquids or indium-based catalysts organic-chemistry.orgorganic-chemistry.org. Furthermore, investigating solvent-free reaction conditions or utilizing bio-based solvents for its synthesis and reactions aligns with green chemistry principles tandfonline.com.
In chemical biology, while direct applications of this compound are not widely documented, its potential as a reactive intermediate or building block for probes or modified biomolecules could be explored. For instance, dibromoalkanes can be used in conjugation chemistry or as linkers in the synthesis of complex molecular probes for biological studies. The reactivity of the vicinal dibromide moiety could be harnessed to attach specific functionalities to biomolecules or to create novel molecular scaffolds with potential biological activity. Research into the synthesis of polyamines, which are biologically significant molecules, often involves alkylating agents, and dibromoalkanes can serve this purpose wikipedia.orgsemanticscholar.orgnih.gov. Exploring the use of this compound in such contexts could lead to new tools for chemical biology.
Q & A
Q. What are the common synthetic routes for 1,2-Dibromooctane, and how do reaction conditions influence product yield?
- Methodological Answer : this compound is typically synthesized via bromination of 1-octene using bromine (Br₂) in inert solvents like CCl₄ or via vicinal dihalogenation. Reaction conditions such as temperature (e.g., 0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and selectivity. For example, excess Br₂ may lead to over-bromination, while controlled addition minimizes side reactions. Alternative routes include elimination-addition pathways using 1,8-dibromooctane as a precursor in alkylation reactions, as demonstrated in synthesizing cholinesterase inhibitors . Optimization requires monitoring via TLC or GC-MS to confirm intermediate formation.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep in tightly sealed containers in well-ventilated areas away from ignition sources. Opened containers must be resealed and stored upright to prevent leakage .
- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors using fume hoods.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Contaminated materials should be disposed as halogenated waste.
Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Peaks for Br-adjacent CH₂ groups appear downfield (δ ~3.5–4.0 ppm for ¹H; δ ~30–40 ppm for ¹³C). Splitting patterns confirm vicinal bromine positions.
- GC-MS : Retention time and molecular ion (m/z 266 for C₈H₁₆Br₂⁺) validate purity. Fragmentation patterns (e.g., loss of Br·) distinguish isomers.
- Elemental Analysis : Confirm Br content (~60.9% by mass). Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the electronic structure and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model bond dissociation energies, charge distribution, and reaction pathways. For example:
- Reaction Mechanisms : Simulate Br₂ elimination via dehydrohalogenation to predict alkene formation barriers .
- Vibrational Frequencies : Compare computed IR spectra with experimental data to validate conformers.
- Solvent Effects : Use polarizable continuum models (PCM) to assess solvent polarity on reaction kinetics .
Q. What strategies resolve contradictions in experimental data on this compound’s reaction kinetics or toxicity?
- Methodological Answer :
- Cross-Validation : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables. For toxicity contradictions, compare in vitro assays (e.g., Ames test) with in vivo models .
- Mechanistic Studies : Use isotopic labeling (e.g., ¹³C or ²H) to trace reaction intermediates. Kinetic isotope effects (KIEs) reveal rate-determining steps in elimination pathways .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from disparate studies, identifying outliers or confounding factors .
Q. How do steric and electronic factors influence this compound’s selectivity in cross-coupling reactions?
- Methodological Answer :
- Steric Effects : Bulky substituents on catalysts (e.g., Pd(PPh₃)₄) hinder oxidative addition at Br sites. Use smaller ligands (e.g., PdCl₂(dppf)) to enhance reactivity.
- Electronic Effects : Electron-withdrawing groups increase Br electrophilicity, accelerating nucleophilic substitution. Hammett plots correlate substituent effects with reaction rates.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 mechanisms, while non-polar solvents favor radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
